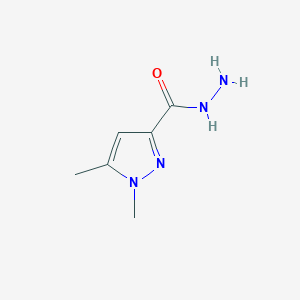

1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Description

Significance of Pyrazole (B372694) Scaffolds in Modern Chemical Sciences

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This designation stems from its presence in numerous compounds exhibiting a wide array of biological activities, leading to many successful therapeutic agents. researchgate.netglobalresearchonline.net The structural versatility of the pyrazole ring allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of the molecule to optimize its interaction with biological targets. researchgate.net

Pyrazole derivatives have demonstrated a remarkable range of pharmacological effects, solidifying their importance in drug discovery. globalresearchonline.net This has led to the development of several widely used drugs across different therapeutic areas. The amphoteric nature of the pyrazole core allows for the straightforward introduction of various functional groups, further enhancing its utility in synthetic chemistry. researchgate.net

Table 2: Prominent Biological Activities of Pyrazole Derivatives

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Inhibition of inflammatory pathways, notably through COX-2 inhibition. nih.gov |

| Anticancer | Activity against various cancer cell lines through mechanisms like kinase inhibition. ontosight.ai |

| Antimicrobial | Efficacy against a range of bacterial and fungal pathogens. globalresearchonline.net |

| Analgesic | Pain-relieving properties observed in numerous derivatives. globalresearchonline.net |

| Anticonvulsant | Potential in managing seizures and related neurological disorders. nih.gov |

| Antidiabetic | Some derivatives exhibit hypoglycemic effects. mdpi.comnih.gov |

Role of Hydrazide Functionalities in Molecular Design and Reactivity

The hydrazide functional group (–CONHNH₂) is an extremely valuable component in molecular design and a versatile reactive handle in organic synthesis. mdpi.com Hydrazides are key precursors for the synthesis of a multitude of heterocyclic systems, including oxadiazoles (B1248032), triazoles, and even other pyrazoles. mdpi.commdpi.com This reactivity makes them indispensable building blocks in the construction of complex molecular architectures. rjptonline.org

From a medicinal chemistry perspective, the hydrazide moiety and its derivatives, such as hydrazones (–CONHN=CR₂), are recognized as important pharmacophores. researchgate.net These groups can act as hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets like enzymes and receptors. mdpi.com The ability of the hydrazide group to participate in redox reactions also contributes to the antioxidant properties observed in some derivatives. nih.gov Furthermore, the condensation reaction between a hydrazide and an aldehyde or ketone is a robust and efficient method for creating molecular diversity, often used in the development of new therapeutic candidates. mdpi.com

Historical Development of Research on 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide

The research trajectory of this compound is intrinsically linked to the broader history of pyrazole chemistry. The journey began with the first synthesis of the pyrazole ring by Ludwig Knorr in 1883. globalresearchonline.netmdpi.com This discovery paved the way for the exploration of pyrazole derivatives, leading to the creation of Antipyrine in 1887, one of the earliest synthetic drugs used for its analgesic and antipyretic properties. nih.gov

The synthesis of pyrazole carbohydrazides, including the specific compound of interest, typically involves the reaction of a corresponding pyrazole carboxylic acid ester with hydrazine (B178648) hydrate (B1144303). researchgate.netnih.gov This standard synthetic route allowed researchers to access a wide variety of substituted pyrazole carbohydrazides. Early investigations into these compounds focused on their potential as synthons for other heterocycles. However, research soon expanded to explore their inherent biological activities. Scientists discovered that the position of the carbohydrazide (B1668358) group on the pyrazole ring significantly influences its biological function. For instance, substitution at the C-3 and C-5 positions has been linked to antitumor and agrochemical (fungicidal, herbicidal) activities, while substitution at the C-4 position often yields compounds with antinociceptive, antibacterial, and antiparasitic properties. nih.gov The study of this compound emerged from this systematic exploration, as researchers synthesized and evaluated derivatives with different substitution patterns on the pyrazole ring to develop molecules with enhanced potency and specific applications.

Current Research Trajectories and Future Directions for the Compound

Contemporary research on this compound continues to leverage its utility as a versatile chemical intermediate. The compound serves as a foundational element in the synthesis of novel molecules with potential applications across multiple scientific disciplines. chemimpex.com

Agricultural Chemistry: A primary focus remains on the development of next-generation agrochemicals. By using this compound as a scaffold, researchers aim to create more potent and selective herbicides and fungicides, which could lead to improved crop protection with a reduced environmental footprint. chemimpex.com

Pharmaceutical Development: In medicinal chemistry, the compound is a valuable starting material for synthesizing libraries of new pyrazole derivatives. chemrxiv.org These derivatives are being screened for a wide range of therapeutic activities, building upon the known potential of the pyrazole carbohydrazide core for anti-inflammatory, analgesic, anticancer, and antimicrobial effects. chemimpex.comnih.govnih.gov

Material Science: There is growing interest in incorporating this and similar heterocyclic compounds into the synthesis of advanced polymers. The goal is to create materials with enhanced thermal stability and specific mechanical properties for specialized applications. chemimpex.com

Analytical Chemistry: The compound also finds use as a reagent or chelating agent in various analytical methods, aiding in the detection and quantification of other chemical species. chemimpex.com

The future of research on this compound will likely involve its application in combinatorial chemistry and high-throughput screening to accelerate the discovery of new bioactive molecules. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will further guide the rational design of derivatives with optimized efficacy and selectivity for specific biological targets.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylpyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-4-3-5(6(11)8-7)9-10(4)2/h3H,7H2,1-2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBLRIOBFLNYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 1,5 Dimethyl 1h Pyrazole 3 Carbohydrazide

Established Synthetic Routes for the Core 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide Structure

The construction of the this compound scaffold is typically achieved through a well-established multi-step sequence. The primary and most common method is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. jk-sci.comnih.govyoutube.com

The synthesis commences with the formation of a suitable β-ketoester, such as ethyl 2,4-dioxo-5-hexenoate, which serves as the 1,3-dicarbonyl precursor. This intermediate is then reacted with methylhydrazine. The reaction proceeds via nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto one of the carbonyl groups of the dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. slideshare.netresearchgate.net This step yields the corresponding ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

In the final step, the ester is converted to the desired carbohydrazide (B1668358). This is accomplished through hydrazinolysis, where the pyrazole ester is refluxed with hydrazine hydrate (B1144303). The highly nucleophilic hydrazine displaces the ethoxy group of the ester to furnish this compound in good yield.

Note: Image is a representative schematic of the reaction pathway.

Note: Image is a representative schematic of the reaction pathway.Functionalization Approaches for Novel Derivatives

The presence of the terminal -NH2 group in the carbohydrazide moiety provides a reactive handle for a wide range of functionalization reactions, enabling the synthesis of a diverse library of novel derivatives.

The nucleophilic nature of the terminal nitrogen atom of the hydrazide group allows for straightforward derivatization through reactions with various electrophiles. A common strategy is the condensation with aldehydes and ketones to form N'-substituted hydrazones. This reaction is typically carried out under acidic catalysis and proceeds via a nucleophilic addition-elimination mechanism. chemtube3d.comlibretexts.orglibretexts.org

Another important functionalization is the reaction with isocyanates or isothiocyanates to yield the corresponding semicarbazide (B1199961) or thiosemicarbazide (B42300) derivatives, respectively. These reactions expand the structural diversity and potential biological activity of the pyrazole scaffold.

| Reactant | Derivative Type | General Structure |

|---|---|---|

| Aldehyde (R-CHO) | Hydrazone | Pz-CO-NH-N=CHR |

| Ketone (R-CO-R') | Hydrazone | Pz-CO-NH-N=CRR' |

| Isocyanate (R-NCO) | Semicarbazide | Pz-CO-NH-NH-CO-NHR |

*Pz represents the 1,5-dimethyl-1H-pyrazol-3-yl moiety.

Bi-heterocyclic compounds, particularly those containing multiple pyrazole rings, are of significant interest in medicinal chemistry and materials science. everand.com The this compound core can be utilized to construct bi-pyrazole systems. One effective method involves reacting the carbohydrazide with a 1,3-dicarbonyl compound, such as acetylacetone. umich.edu

This reaction is another application of the Knorr pyrazole synthesis, where the carbohydrazide acts as the hydrazine component. The condensation reaction leads to the formation of a new pyrazole ring attached to the original pyrazole core through the carbonyl linker, resulting in a 1,3'-bi-pyrazole derivative. This strategy allows for the creation of complex molecules with extended conjugation and multiple coordination sites.

The pyrazole ring and the carbohydrazide functional group are both excellent coordinating units for metal ions. researchgate.net The nitrogen atoms of the pyrazole ring and the carbonyl oxygen and terminal nitrogen atoms of the hydrazide moiety can act as donor atoms, making this compound and its derivatives versatile ligands in coordination chemistry. nih.govmdpi.com

Derivatives such as hydrazones can act as bidentate (N,O) or tridentate (N,N,O) ligands, forming stable complexes with various transition metals. These coordination compounds are investigated for their potential applications in catalysis, materials science, and as therapeutic agents. The synthesis of these ligands involves the derivatization strategies discussed previously, followed by complexation with a suitable metal salt.

Mechanistic Investigations of Derivatization Reactions

The derivatization of this compound relies on well-understood reaction mechanisms in organic chemistry.

The formation of the core pyrazole ring from a 1,3-dicarbonyl compound and methylhydrazine follows the Knorr synthesis pathway. The mechanism involves an initial nucleophilic attack by one of the hydrazine's nitrogen atoms on a carbonyl carbon, forming a hemiaminal intermediate. This is followed by dehydration to form a hydrazone or enamine, subsequent intramolecular cyclization by the second nitrogen atom attacking the remaining carbonyl group, and a final dehydration step to yield the aromatic pyrazole ring. jk-sci.comresearchgate.net The regioselectivity of the initial attack determines the final substitution pattern on the pyrazole ring.

The synthesis of N'-substituted hydrazone derivatives proceeds via a nucleophilic addition-elimination mechanism. nih.govresearchgate.net The reaction is often catalyzed by acid, which protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic. The terminal nitrogen of the carbohydrazide then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form the stable C=N double bond of the hydrazone.

| Reaction | Mechanism Type | Key Steps |

|---|---|---|

| Pyrazole Synthesis | Cyclocondensation (Knorr) | Nucleophilic attack, Intramolecular cyclization, Dehydration researchgate.net |

| Hydrazone Formation | Nucleophilic Addition-Elimination | Protonation of carbonyl, Nucleophilic attack, Dehydration researchgate.net |

Advanced Characterization Techniques and Spectroscopic Analysis in Research on 1,5 Dimethyl 1h Pyrazole 3 Carbohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of pyrazole (B372694) derivatives. While specific experimental data for 1,5-dimethyl-1H-pyrazole-3-carbohydrazide is not extensively published, analysis of the closely related parent compound, 5-methyl-1H-pyrazole-3-carbohydrazide, and its derivatives provides significant insight into the expected spectral features.

In the ¹H-NMR spectrum of 5-methyl-1H-pyrazole-3-carbohydrazide, key signals include a singlet for the C5-methyl protons (–CH₃) around δ 2.21 ppm, a singlet for the pyrazole ring proton (Pz-H) at approximately δ 6.34 ppm, and broad singlets for the hydrazide amine protons (–NH₂) and amide proton (CO–NH) at δ 4.32 ppm and δ 9.17 ppm, respectively. A notable feature is the signal for the pyrazole ring N-H proton (Pz-NH), which appears far downfield around δ 12.82 ppm. researchgate.net

For this compound, the ¹H-NMR spectrum would exhibit distinct differences:

The appearance of a new singlet corresponding to the N1-methyl group protons.

The disappearance of the downfield Pz-NH signal (around δ 12-13 ppm), confirming the substitution at the N1 position.

The C5-methyl and pyrazole C4-proton signals would remain, though their chemical shifts might be slightly altered by the N1-methylation.

¹³C-NMR spectroscopy further corroborates the molecular structure. In derivatives of 5-methyl-1H-pyrazole-3-carbohydrazide, the methyl carbon signal appears upfield, while the pyrazole ring carbons and the carbonyl (C=O) carbon resonate at characteristic downfield positions. nih.gov For the 1,5-dimethyl analogue, the spectrum would additionally feature a signal for the N1-methyl carbon.

Table 1: Representative ¹H-NMR Spectral Data for a 5-Methyl-1H-pyrazole-3-carbohydrazide Derivative. Data for N'-(2-chlorobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide. researchgate.net

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| –CH₃ (on pyrazole) | 2.278 | Singlet |

| Pz-H (C4-H) | 6.498 | Singlet |

| Aromatic-H | 7.391 - 7.992 | Multiplet |

| -N=CH | 8.907 | Singlet |

| -CO-NH | 11.924 | Singlet |

| Pz-NH | 13.094 | Singlet |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in the molecule. The IR spectrum of the parent compound, 5-methyl-1H-pyrazole-3-carbohydrazide, displays distinct absorption bands that confirm its structure. researchgate.net

Key vibrational bands include:

N-H Stretching: Strong, broad bands in the region of 3200–3500 cm⁻¹ corresponding to the stretching vibrations of the pyrazole N-H and the hydrazide N-H and NH₂ groups. researchgate.net

C=O Stretching: A strong absorption band characteristic of the carbonyl group (amide I band) is typically observed around 1630–1680 cm⁻¹. researchgate.net

C=N Stretching: Vibrations associated with the C=N bond within the pyrazole ring appear in the 1500–1600 cm⁻¹ region. jocpr.com

For this compound, the most significant change in the IR spectrum compared to its 1H-analogue would be the absence of the pyrazole N-H stretching band. The stretching bands for the hydrazide NH and NH₂ groups, as well as the prominent C=O absorption, would still be present and are key identifiers for the carbohydrazide (B1668358) moiety.

Table 2: Key IR Absorption Bands for 5-Methyl-1H-pyrazole-3-carbohydrazide and its Derivatives. Data sourced from related pyrazole carbohydrazide structures. researchgate.netnih.gov

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H / NH₂ | Stretching | 3200 - 3500 |

| C=O | Stretching (Amide I) | 1634 - 1681 |

| N-H | Bending (Amide II) | ~1550 |

| C=N (pyrazole) | Stretching | ~1590 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides critical information on the molecular weight and fragmentation pattern of a compound, confirming its elemental composition and structural components. For this compound (C₆H₁₀N₄O), the expected exact mass is approximately 154.08 g/mol .

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Complexes

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While the crystal structure of this compound itself is not reported, numerous studies on its derivatives have provided invaluable insights into the molecular geometry, conformation, and intermolecular interactions.

For instance, the crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide was solved, revealing an orthorhombic crystal system. nih.gov In this derivative, the pyrazole ring forms significant dihedral angles with the attached phenyl rings. The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into one-dimensional chains. nih.gov

Table 3: Crystallographic Data for a Representative Pyrazole-3-carbohydrazide Derivative. Data for N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆N₄O |

| Molecular Weight | 304.35 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 11.0299 (2) |

| b (Å) | 14.1131 (2) |

| c (Å) | 20.2211 (3) |

| Volume (ų) | 3147.74 (9) |

| Z | 8 |

| Key Interaction | N—H⋯O Hydrogen Bonds |

Computational Chemistry and Theoretical Investigations of 1,5 Dimethyl 1h Pyrazole 3 Carbohydrazide

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic properties of molecules. researchgate.netresearchgate.net For 1,5-dimethyl-1H-pyrazole-3-carbohydrazide, DFT calculations are employed to determine its optimized molecular structure, analyze its frontier molecular orbitals, and derive key quantum chemical parameters that govern its reactivity. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a chemical species. wikipedia.org The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. wikipedia.orgresearchgate.net

For this compound, the distribution of these orbitals indicates the most probable sites for interaction with other species. researchgate.net DFT calculations show that the HOMO is primarily localized on the pyrazole (B372694) ring and the hydrazide group, indicating these are the main centers for electron donation. researchgate.net Conversely, the LUMO is distributed across the molecule, suggesting various sites are available for accepting electrons. researchgate.net The energies of these orbitals are fundamental for deriving other reactivity descriptors. researchgate.net

| Parameter | Value (eV) |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | -6.318 |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -1.215 |

From the HOMO and LUMO energy values, several global quantum chemical parameters can be calculated to further describe the reactivity and stability of this compound. researchgate.netnih.gov These parameters include the HOMO-LUMO energy gap (ΔE), electronegativity (χ), and chemical hardness (η). nih.gov

A low energy gap (ΔE) suggests high chemical reactivity and polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org Chemical hardness (η) is a measure of the molecule's resistance to change in its electron distribution; a higher value indicates greater stability. nih.gov Electronegativity (χ) measures the power of an atom or molecule to attract electrons. These parameters collectively help in understanding the interaction of the molecule with metal surfaces, a key aspect of its role as a corrosion inhibitor. researchgate.net

| Quantum Chemical Parameter | Formula | Calculated Value |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.103 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.766 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.551 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of the system. nih.govmdpi.com In the study of this compound as a corrosion inhibitor, MD simulations model its interaction with a metal surface, such as iron (Fe), in an aqueous environment. researchgate.net

These simulations help to determine the most stable adsorption configuration of the inhibitor molecule on the metal surface. mdpi.com For this compound, MD simulations show that the molecule tends to adsorb in a flat or parallel orientation to the metal surface. researchgate.netmdpi.com This planar arrangement maximizes the contact area between the molecule and the surface, leading to stronger adsorption and more effective surface coverage, which is crucial for inhibiting corrosion. mdpi.com The simulations also provide information on the distribution of adsorption energies. researchgate.net

Monte Carlo (MC) Simulations for Adsorption Behavior

Monte Carlo (MC) simulations are another computational technique used to study the adsorption of inhibitor molecules on a metal surface. researchgate.netnih.gov These simulations explore a vast number of possible configurations of the inhibitor molecule relative to the metal surface to identify the one with the lowest (most favorable) energy. researchgate.net

For this compound, MC simulations have been performed to investigate its adsorption on an iron (Fe(111)) surface in the presence of water molecules and corrosive species. researchgate.net The results of these simulations yield important data, including the total energy, adsorption energy, and the energy of the rigid inhibitor-substrate complex. researchgate.net A high negative value for the adsorption energy indicates a strong and spontaneous interaction between the inhibitor molecule and the metal surface. researchgate.net These simulations confirm the findings from MD simulations, showing a stable and favorable adsorption process. researchgate.net

| Parameter | Value (kcal/mol) |

|---|---|

| Total Energy | -15822.87 |

| Adsorption Energy | -314.59 |

| Rigid Adsorption Energy | -307.95 |

| Deformation Energy | -6.64 |

Thermodynamic Parameter Analysis of Adsorption Processes

The adsorption of this compound onto a metal surface can be characterized by thermodynamic parameters, which are often derived from experimental data fitted to adsorption isotherms like the Langmuir model. researchgate.netsemanticscholar.org The key thermodynamic parameter is the standard Gibbs free energy of adsorption (ΔG°ads). researchgate.net

The value of ΔG°ads provides information about the spontaneity and nature of the adsorption process. A negative value indicates that the adsorption is spontaneous. researchgate.net The magnitude of ΔG°ads helps to distinguish between physisorption (involving electrostatic interactions) and chemisorption (involving charge sharing or transfer to form a coordinate bond). researchgate.netjmaterenvironsci.com For this compound, the calculated ΔG°ads value suggests a process that involves both physisorption and chemisorption. researchgate.net

| Thermodynamic Parameter | Value |

|---|---|

| Standard Gibbs Free Energy of Adsorption (ΔG°ads) | -39.73 kJ/mol |

| Adsorption Isotherm Model | Langmuir |

Applications in Corrosion Inhibition Research by 1,5 Dimethyl 1h Pyrazole 3 Carbohydrazide

Electrochemical Evaluation of Corrosion Inhibition Efficiency

Electrochemical methods are pivotal in assessing the performance of corrosion inhibitors. Techniques like Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) provide quantitative data on the inhibitor's mechanism and efficiency.

EIS is a non-destructive technique used to study the properties of the metal/solution interface. For 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (PyHz), EIS studies in 1M HCl solution show that the addition of the inhibitor significantly alters the impedance response of mild steel. researchgate.net

The Nyquist plots for mild steel in the presence of PyHz typically show semicircles, indicating that the corrosion process is primarily controlled by charge transfer. The diameter of these semicircles increases with increasing inhibitor concentration, which signifies a rise in the charge-transfer resistance (Rct). researchgate.net This increase in Rct is attributed to the formation of a protective layer by the inhibitor molecules on the steel surface, which impedes the corrosion process. Consequently, the double-layer capacitance (Cdl) values tend to decrease as the inhibitor molecules displace water molecules and other ions from the metal surface. researchgate.net An electrical equivalent circuit is often used to model this system and analyze the EIS data. researchgate.net

The inhibition efficiency (IE%) can be calculated from the Rct values using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge-transfer resistances with and without the inhibitor, respectively.

Table 1: EIS Parameters for Mild Steel in 1M HCl with Different Concentrations of this compound

Note: The following data is illustrative based on typical findings in corrosion research for this compound.

| Inhibitor Concentration (M) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (IE%) |

|---|---|---|---|

| 0 (Blank) | 50 | 150 | - |

| 1 x 10⁻⁶ | 150 | 100 | 66.7 |

| 1 x 10⁻⁵ | 400 | 75 | 87.5 |

| 1 x 10⁻⁴ | 850 | 50 | 94.1 |

| 1 x 10⁻³ | 1200 | 35 | 95.8 |

PDP studies provide insights into the kinetics of the anodic and cathodic reactions. The polarization curves for mild steel in 1M HCl with and without this compound demonstrate that the inhibitor affects both the anodic metal dissolution and the cathodic hydrogen evolution reactions. researchgate.net

The addition of the inhibitor leads to a significant decrease in the corrosion current density (icorr). researchgate.net The corrosion potential (Ecorr) shows only a slight shift, which indicates that this compound acts as a mixed-type inhibitor. researchgate.net This means it suppresses both the anodic and cathodic reactions rather than just one. Research indicates that the inhibitor molecules adsorb onto the metal surface, blocking the active sites for corrosion. researchgate.net The inhibition efficiency can reach as high as 96% at a concentration of 10⁻³M. researchgate.net

The inhibition efficiency from PDP data is calculated as: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities without and with the inhibitor, respectively.

Table 2: PDP Parameters for Mild Steel in 1M HCl with Different Concentrations of this compound

Note: The following data is illustrative based on typical findings in corrosion research for this compound.

| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | Inhibition Efficiency (IE%) |

|---|---|---|---|---|---|

| 0 (Blank) | -480 | 1100 | 90 | -120 | - |

| 1 x 10⁻⁶ | -485 | 450 | 88 | -118 | 59.1 |

| 1 x 10⁻⁵ | -490 | 180 | 85 | -115 | 83.6 |

| 1 x 10⁻⁴ | -492 | 80 | 83 | -112 | 92.7 |

| 1 x 10⁻³ | -495 | 44 | 81 | -110 | 96.0 |

Surface Morphological and Elemental Analysis of Inhibitor Adsorption Layers

Surface analysis techniques are crucial for visually and chemically confirming the formation of a protective inhibitor layer on the metal surface.

SEM analysis provides direct evidence of the inhibitor's protective action. In studies investigating this compound, SEM images of mild steel immersed in 1M HCl without the inhibitor show a severely corroded and rough surface with pits and cracks. researchgate.net In contrast, the surface of mild steel treated with an optimal concentration of the inhibitor exhibits a much smoother and more uniform appearance, indicating significant protection from the corrosive environment. researchgate.net This confirms the formation of a stable and uniform protective film on the metal surface. researchgate.net

EDX analysis complements SEM by providing the elemental composition of the surface. The EDX spectrum of a polished mild steel sample primarily shows peaks for Iron (Fe) and Carbon (C). researchgate.net After immersion in the acidic solution without an inhibitor, the spectrum shows a strong Fe peak and a significant Oxygen (O) peak, indicating the formation of iron oxides (rust). researchgate.net When the steel is immersed in the acid solution containing this compound, the EDX spectrum reveals the presence of not only Fe but also Carbon (C), Nitrogen (N), and Oxygen (O) peaks. researchgate.net The appearance of N and the increased intensity of C peaks are direct evidence of the adsorption of the inhibitor molecules onto the steel surface, forming the protective layer. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique that can provide detailed information about the chemical composition and bonding states of the elements within the top few nanometers of a material's surface. It is particularly useful for studying the interaction between inhibitor molecules and a metal surface. By analyzing the high-resolution spectra of elements like Fe, O, N, and C, XPS can confirm the chemisorption of the inhibitor. For instance, the N 1s spectrum can reveal the nature of the nitrogen atoms' interaction with the iron surface, while the Fe 2p spectrum can show the formation of inhibitor-metal complexes. While XPS is a powerful tool for such investigations, specific XPS studies detailing the surface composition for this compound were not prominently featured in the surveyed literature.

Adsorption Mechanism Modeling on Metal Surfaces

The efficacy of this compound (PyHz) as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto a metal surface, creating a protective barrier against corrosive agents. researchgate.net This process is understood through the analysis of adsorption isotherms, which mathematically describe the equilibrium between the inhibitor concentration in the solution and the amount adsorbed on the metal surface.

Langmuir Adsorption Isotherm Analysis

Research has demonstrated that the adsorption of this compound on mild steel surfaces in a 1M HCl medium conforms to the Langmuir adsorption isotherm model. researchgate.net This model is predicated on the assumption that adsorption occurs at specific, localized sites on the metal surface, forming a monolayer of inhibitor molecules. researchgate.net Furthermore, the Langmuir model presupposes that there are no interactions between the adsorbed molecules. researchgate.net

The Langmuir isotherm is expressed by the following equation:

C / θ = 1 / K_ads + C

Where:

C is the concentration of the inhibitor.

θ is the surface coverage, representing the fraction of the metal surface covered by the inhibitor molecules.

K_ads is the equilibrium constant of the adsorption process.

Studies analyzing the relationship between C/θ and C for PyHz yield a straight line, which is a strong indication that the Langmuir isotherm is the appropriate model for its adsorption behavior. researchgate.net The strong correlation coefficient obtained from this analysis further validates the fit. The equilibrium constant (K_ads) derived from the intercept of this line is crucial for understanding the strength of the interaction between the inhibitor and the metal surface. A large K_ads value signifies strong adsorption and, consequently, high inhibition efficiency.

Chemisorption vs. Physisorption Mechanisms

The adsorption of an inhibitor onto a metal surface can be broadly categorized into two main types: physisorption and chemisorption. The determination between these mechanisms is often elucidated by calculating the standard free energy of adsorption (ΔG°_ads).

Physisorption involves weaker electrostatic forces, such as van der Waals forces, between the inhibitor molecules and the charged metal surface. Generally, ΔG°_ads values around -20 kJ/mol or less positive are indicative of this mechanism.

Chemisorption involves stronger interactions, including the formation of coordinate bonds through charge sharing or charge transfer from the inhibitor molecules to the metal surface. ΔG°_ads values of -40 kJ/mol or more negative are typically associated with chemisorption.

For this compound, the calculated value of ΔG°_ads provides insight into its adsorption mechanism. The process is characterized by values that suggest a comprehensive adsorption mechanism that involves both physical and chemical adsorption. researchgate.net This mixed-type adsorption involves initial electrostatic interaction (physisorption) between the protonated inhibitor molecules and the charged steel surface, followed by the formation of more stable chemical bonds (chemisorption). researchgate.net The presence of multiple adsorption centers in the PyHz molecule, such as nitrogen and oxygen atoms with lone electron pairs and the pyrazole (B372694) ring's π-electrons, facilitates this strong interaction and bond formation with the vacant d-orbitals of iron atoms on the steel surface.

Comparative Studies with Other Pyrazole-Derived Corrosion Inhibitors

The performance of this compound as a corrosion inhibitor is notable when compared to other derivatives of pyrazole. The unique structural features of pyrazole-based compounds, such as the presence of nitrogen heteroatoms and potential for extensive π-electron systems, make them a highly effective class of corrosion inhibitors. peacta.orgresearchgate.net

Studies have shown that the inhibition efficiency of pyrazole derivatives is closely linked to their molecular structure, including the type and position of substituent groups. For instance, the introduction of methyl groups can influence the electron density on the pyrazole ring, thereby affecting the strength of the inhibitor's adsorption onto the metal surface. peacta.orgresearchgate.net

This compound (PyHz) has demonstrated high inhibition efficiency, reaching up to 96% at a concentration of 10⁻³M for mild steel in 1M HCl. researchgate.net This performance is comparable to, and in some cases superior to, other pyrazole derivatives investigated under similar conditions.

Below is an interactive table comparing the inhibition efficiencies of various pyrazole-derived compounds.

| Compound Name | Concentration (M) | Medium | Metal | Inhibition Efficiency (%) | Reference |

| This compound (PyHz) | 10⁻³ | 1M HCl | Mild Steel | 96 | researchgate.net |

| 5-Methyl-1H-pyrazole-3-carbohydrazide (MPC) | 10⁻³ | 1M HCl | Mild Steel | 95 | researchgate.netresearchgate.net |

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | 10⁻³ | 1M HCl | Carbon Steel | 90.8 | nih.gov |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | 10⁻³ | 1M HCl | Carbon Steel | 91.8 | nih.gov |

| N-(2-(4-(4-bromophenyl)-1,3-diphenyl-1H-pyrazol-5-carbonyl)phenyl)-4-methylbenzenesulfonamide (N-PMBSA) | Optimum | 1M HCl | Mild Steel | 94.58 | tandfonline.com |

| (R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole (BM-02) | 10⁻³ | 1M HCl | Mild Steel | 91.5 | bohrium.com |

The data indicates that the carbohydrazide (B1668358) functional group, in conjunction with the dimethyl-pyrazole structure, contributes significantly to the high protective performance of PyHz. Its effectiveness is attributed to the multiple active centers that promote strong adsorption on the metal surface, effectively blocking both anodic and cathodic corrosion reactions. researchgate.net

Exploration of Biological Activities and Mechanistic Pathways of 1,5 Dimethyl 1h Pyrazole 3 Carbohydrazide and Its Derivatives

Antimicrobial Activity Investigations

The pyrazole (B372694) carbohydrazide (B1668358) scaffold has been a subject of extensive research due to its wide spectrum of biological activities. nih.gov Derivatives of this core structure have demonstrated notable antimicrobial effects, positioning them as promising candidates for the development of new anti-infective agents. researchgate.net

Antibacterial Efficacy Studies

Numerous studies have highlighted the antibacterial potential of pyrazole derivatives. A series of novel N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide derivatives were synthesized and evaluated for their activity against several bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. researchgate.net

In one study, newly synthesized pyrazole derivatives demonstrated significant antibacterial activity. For instance, compound 3, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide, showed exceptional activity against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which is more potent than the standard drug Ciprofloxacin (MIC: 0.5 μg/mL). nih.gov Another derivative, compound 4, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, was highly active against the Gram-positive bacterium Streptococcus epidermidis with an MIC of 0.25 μg/mL. nih.gov

Further research into a series of 16 pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives identified five compounds with significant bactericidal effects against clinically isolated multidrug-resistant bacteria. nih.govnih.gov One 3,5-diamino pyrazole derivative, in particular, exhibited potent activity against Gram-positive strains (MIC = 0.125 µg/mL) and Gram-negative bacteria (MIC = 0.062–0.25 µg/mL). nih.govmdpi.com

| Compound | Bacterial Strain | MIC (μg/mL) | Reference Drug | MIC (μg/mL) |

|---|---|---|---|---|

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide | E. coli | 0.25 | Ciprofloxacin | 0.5 |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | S. epidermidis | 0.25 | Ciprofloxacin | 4.0 |

| 3,5-diamino pyrazole derivative (3a) | Gram-positive strains | 0.125 | Amikacin/Erythromycin | N/A |

| Gram-negative strains | 0.062-0.25 |

Antifungal Efficacy Studies

The antifungal properties of pyrazole carbohydrazide derivatives have also been a key area of investigation. Research has shown that these compounds can be effective against various fungal pathogens. researchgate.net For example, a series of N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide derivatives were tested against Candida albicans. researchgate.net

In a study evaluating a new series of pyrazole derivatives, compound 2, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-hydroxyphenyl)methyl)hydrazinecarboxamide, demonstrated high activity against Aspergillus niger with an MIC of 1 μg/mL, which was superior to the standard drug Clotrimazole (MIC: 2 μg/mL). nih.gov Another compound from the same series, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide, showed activity equipotent to Clotrimazole against Microsporum audouinii, with an MIC of 0.5 μg/mL. nih.gov

Another investigation into twenty different pyrazole derivatives found that one compound was particularly effective against A. niger and A. flavus, showing inhibition zones of 32.0 mm and 30.0 mm, respectively. nih.gov This compound exhibited 100% antifungal activity at concentrations between 500 and 1000 μg/ml. nih.gov

| Compound | Fungal Strain | MIC (μg/mL) | Reference Drug | MIC (μg/mL) |

|---|---|---|---|---|

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-hydroxyphenyl)methyl)hydrazinecarboxamide | A. niger | 1.0 | Clotrimazole | 2.0 |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide | M. audouinii | 0.5 | Clotrimazole | 0.5 |

Quorum Sensing Inhibition (QSI) Research

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. mdpi.com This system controls various processes, including biofilm formation and virulence factor production, making it an attractive target for novel anti-infective therapies. mdpi.com Pyrazole derivatives have emerged as promising quorum sensing inhibitors (QSIs).

Interference with Bacterial Quorum Sensing Systems

Modulation of Biofilm Formation Processes

Biofilm formation is a key virulence mechanism for many pathogenic bacteria, providing protection against antibiotics and host immune responses. researchgate.net The inhibition of biofilm formation is a significant strategy in combating bacterial infections. Several pyrazole derivatives have shown the ability to modulate and inhibit this process.

Five specific pyrazole and pyrazolo[1,5-a]pyrimidine derivatives were found to inhibit biofilm formation by more than 60% in strong biofilm-forming strains of S. aureus and P. aeruginosa at their MICs. nih.govnih.gov Scanning electron microscopy analysis confirmed the disruption of the biofilm structure in the presence of these compounds. nih.gov

In another study, a series of N-phenyl-1H-pyrazole-4-carboxamide derivatives were investigated for their ability to reduce biofilm formation in Staphylococcus aureus strains. Among the tested compounds, 1-(2,5-dichlorophenyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide was identified as the most effective inhibitor, with IC50 values ranging from 2.3 to 32 μM against three different S. aureus strains. researchgate.net

| Compound | Bacterial Strain | Biofilm Inhibition IC50 |

|---|---|---|

| 1-(2,5-dichlorophenyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide | S. aureus ATCC 29213 | 2.3 - 32 μM |

| S. aureus ATCC 25923 | 2.3 - 32 μM | |

| S. aureus ATCC 6538 | 2.3 - 32 μM | |

| 2-((2-(2,5-dichlorophenyl) hydrazinyl)methylene)-3-oxo-N-phenylbutanamide | S. aureus 25923 | 2.3 mM |

| 2-((2-(2,5-dichlorophenyl) hydrazinyl)methylene)-3-oxo-N-phenylbutanamide | S. aureus 29213 | 2.5 mM |

Bio-inorganic Properties and Coordination Complexes with Biological Relevance

The field of bio-inorganic chemistry has explored the synthesis of metal complexes with organic ligands to enhance biological activity. Pyrazole derivatives, being excellent nitrogen-based ligands, have been used to form coordination complexes with various transition metals, often resulting in compounds with potent antimicrobial properties. nih.gov

The complexation of pyrazole-based ligands with metal ions can lead to a significant enhancement of their biological effects. For instance, salicylaldehyde-pyrazole-carbohydrazide derivatives, when complexed with copper, have shown potent growth inhibitory effects on A549 lung cancer cells. nih.gov

In a study focused on antibacterial activity, three new coordination complexes of Cd(II), Cu(II), and Fe(II) were synthesized using N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide and 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one as ligands. These metal complexes were evaluated in vitro for their antibacterial activity against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus faecalis. The results were outstanding, with some complexes showing a normalized minimum inhibitory concentration as low as 5 μg/mL, which was comparable to the well-known antibiotic chloramphenicol. nih.gov This highlights the potential of metal complexes of pyrazole derivatives as a promising class of antibacterial agents. nih.gov

Coordination Chemistry and Ligand Design with 1,5 Dimethyl 1h Pyrazole 3 Carbohydrazide

Principles of Pyrazole (B372694) Carbohydrazide (B1668358) Ligand Design

The design of ligands based on the pyrazole carbohydrazide scaffold is guided by several key principles that leverage the inherent properties of its constituent functional groups. Pyrazole and its derivatives are well-established as excellent chelating agents for a wide range of transition metals. The design of these ligands often focuses on creating molecules with specific donor atoms (N and O) positioned to form stable chelate rings with a central metal ion.

The core structure of pyrazole-based ligands offers a versatile platform for modification. The pyrazole ring itself contains two adjacent nitrogen atoms, providing potential coordination sites. The carbohydrazide group (-CONHNH2) introduces additional donor atoms—the carbonyl oxygen and the terminal amino nitrogen—which can participate in coordination. This multi-dentate character allows for the formation of stable mononuclear or polynuclear complexes.

A crucial aspect of ligand design involves the strategic placement of substituents on the pyrazole ring. In the case of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide, the methyl groups at the 1 and 5 positions influence the ligand's steric and electronic properties. These groups can affect the solubility of the ligand and its complexes, as well as the geometry and stability of the resulting coordination compounds.

Furthermore, the carbohydrazide moiety can be modified, for instance, by condensation with aldehydes or ketones to form hydrazones. These derivatives exhibit enhanced chelating capabilities and introduce further possibilities for tuning the ligand's properties. The resulting Schiff base ligands often act as bidentate or tridentate chelators, coordinating through the pyrazole nitrogen, the imine nitrogen, and the enolic or ketonic oxygen. Hydrogen bonding also plays a significant role in the self-assembly and crystal packing of these coordination complexes, influencing their supramolecular architecture. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often an alcohol like ethanol (B145695). The reaction conditions, such as temperature and stoichiometry, can be adjusted to control the formation of the desired complex. For instance, the synthesis of related hydrazone ligands derived from pyrazole carbohydrazides involves refluxing the carbohydrazide with an appropriate aldehyde or ketone in ethanol, sometimes with a catalytic amount of acid. nih.gov The subsequent complexation with metal salts yields the final coordination compounds. researchgate.net

Characterization of these newly synthesized complexes relies on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This technique is crucial for determining the coordination mode of the ligand. A shift in the vibrational frequencies of the C=O (carbonyl) and N-H (amino) groups of the carbohydrazide moiety upon complexation indicates their involvement in bonding to the metal ion. For example, a shift of the C=O stretching vibration to a lower frequency is indicative of coordination through the carbonyl oxygen.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the ligand and its diamagnetic complexes. Changes in the chemical shifts of protons and carbons near the coordination sites can provide evidence of complex formation.

Electronic Absorption (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion. The positions and intensities of the d-d transition bands are characteristic of specific coordination environments (e.g., octahedral, tetrahedral).

Mass Spectrometry: This technique helps in confirming the molecular weight and fragmentation pattern of the ligand and its complexes.

Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the synthesized compounds, which is used to confirm their empirical formula.

Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic moment of paramagnetic complexes, which provides information about the number of unpaired electrons and thus the oxidation state and spin state of the central metal ion. researchgate.net

Thermal Analysis (TGA/DTA): Thermogravimetric and differential thermal analysis can be used to study the thermal stability of the complexes and the nature of any solvent molecules present in the crystal lattice. researchgate.net

Structural Elucidation of Coordination Compounds

For example, the crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a derivative, reveals important structural features. In this compound, the molecule consists of a pyrazole ring linked to two phenyl rings via the carbohydrazide group. nih.gov In the solid state, molecules are linked by N—H⋯O hydrogen bonds, forming one-dimensional chains. nih.gov This highlights the importance of hydrogen bonding in the crystal packing of such ligands.

In coordination complexes of related pyrazole-acetamide ligands, such as [Cd(L1)2Cl2] and Cu(L1)2(C2H5OH)22 where L1 is N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, X-ray diffraction reveals that the metal centers are coordinated by the nitrogen and oxygen atoms of the ligands, forming mononuclear complexes. nih.gov The coordination sphere is typically completed by anions (like chloride) or solvent molecules (like ethanol or water). nih.gov The resulting crystal packing often reveals extensive hydrogen bonding networks that lead to the formation of 1D and 2D supramolecular architectures. nih.gov

Based on these related structures, it can be anticipated that this compound would act as a bidentate ligand, coordinating to a metal ion through one of the pyrazole nitrogen atoms and the carbonyl oxygen atom, forming a stable five- or six-membered chelate ring.

Table 1: Illustrative Crystallographic Data for a Related Pyrazole Carbohydrazide Derivative This table presents data for N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide to illustrate typical crystallographic parameters for this class of compounds.

| Parameter | Value |

| Chemical Formula | C₁₈H₁₆N₄O |

| Molecular Weight | 304.35 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.0299 (2) |

| b (Å) | 14.1131 (2) |

| c (Å) | 20.2211 (3) |

| V (ų) | 3147.74 (9) |

| Z | 8 |

| Data Source | nih.gov |

Ligand-Metal Interaction Dynamics and Bonding Analysis

Understanding the nature of the bond between the this compound ligand and a metal center is fundamental to predicting the properties and reactivity of the resulting complexes. This is often investigated using a combination of experimental techniques and computational methods, such as Density Functional Theory (DFT).

DFT calculations can provide detailed insights into the electronic structure of the complexes. These calculations can be used to determine optimized geometries, which can then be compared with experimental data from X-ray crystallography. nih.gov Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) helps in understanding the electronic transitions observed in the UV-Vis spectra and the reactivity of the complexes. The energy gap between the HOMO and LUMO is an indicator of the chemical stability of the molecule.

Natural Bond Orbital (NBO) analysis is another powerful computational tool used to study ligand-metal interactions. NBO analysis can quantify the charge transfer between the ligand and the metal ion and describe the nature of the chemical bonds in terms of donor-acceptor interactions. For related pyrazole-based complexes, theoretical studies have been employed to analyze the bonding interactions between the metal ion and the ligand donor atoms. researchgate.net

Molecular Electrostatic Potential (MEP) analysis can also be performed to identify the electron-rich and electron-poor regions of the ligand, predicting the sites most likely to be involved in coordination. The negative potential regions (usually around the nitrogen and oxygen atoms) are susceptible to electrophilic attack and are the preferred sites for metal coordination.

While specific DFT studies on this compound complexes were not found in the provided search context, research on similar pyrazole-hydrazone derivatives has utilized DFT to correlate calculated geometrical parameters with experimental X-ray data, showing good agreement. nih.gov Such studies confirm the reliability of computational methods for predicting the structures and understanding the bonding in this class of coordination compounds. nih.govtandfonline.com

Emerging Research Avenues and Future Perspectives for 1,5 Dimethyl 1h Pyrazole 3 Carbohydrazide

Development of Novel Derivatization Strategies for Targeted Applications

The carbohydrazide (B1668358) functional group in 1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a key reactive site, enabling a multitude of derivatization strategies. Researchers are actively exploring these pathways to synthesize novel molecules with tailored properties for specific applications in medicine and agriculture. chemimpex.com

One common strategy involves the condensation of the carbohydrazide with various aldehydes and ketones to form hydrazone derivatives. researchgate.netresearchgate.net This reaction is often straightforward and allows for the introduction of a wide range of substituents, thereby modulating the biological activity of the resulting compounds. For instance, reaction with functionalized aromatic aldehydes has been shown to yield novel N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide derivatives. researchgate.net

Another fruitful avenue of derivatization is the reaction with isocyanates and isothiocyanates. The reaction of a similar compound, 5-methyl-1H-pyrazole-3-carbohydrazide, with phenyl isocyanate leads to the formation of 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide. nih.gov This approach introduces a urea (B33335) or thiourea (B124793) linkage, which can significantly influence the compound's interaction with biological targets.

Furthermore, the reaction with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521) (KOH) opens up pathways to synthesize heterocyclic systems like oxadiazoles (B1248032) and triazoles. nih.gov This method was used to prepare an intermediate potassium salt from 5-methyl-1H-pyrazole-3-carbohydrazide, which was then treated with hydrazine (B178648) hydrate (B1144303) to yield a triazole derivative. nih.gov These more complex heterocyclic structures offer new possibilities for exploring chemical space and discovering novel bioactivities.

The versatility of this compound as a building block is evident in its use for creating a diverse library of compounds. These derivatization strategies are crucial for developing targeted applications, from potential therapeutic agents to advanced agrochemicals. chemimpex.com

Table 1: Examples of Derivatization Reactions of Pyrazole (B372694) Carbohydrazides This table is interactive. Sort by clicking the column headers.

| Starting Material | Reagent | Resulting Derivative Type | Reference |

|---|---|---|---|

| Substituted pyrazole carbohydrazide | Functionalized aromatic aldehydes | N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide | researchgate.net |

| 5-methyl-1H-pyrazole-3-carbohydrazide | Phenyl isocyanate | 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide | nih.gov |

Integration of Advanced Computational Modeling for Predictive Research

Advanced computational modeling has become an indispensable tool in the study of pyrazole derivatives, enabling researchers to predict their biological activities and understand their mechanisms of action at a molecular level. Techniques such as molecular docking, Density Functional Theory (DFT), and molecular dynamics simulations are being increasingly integrated into the research workflow. nih.govnih.govtandfonline.com

Molecular docking studies are widely used to predict the binding affinity and orientation of pyrazole derivatives within the active sites of biological targets like enzymes and receptors. nih.govnih.gov For example, docking studies have been performed for various pyrazole derivatives against protein targets such as VEGFR-2, Aurora A, and CDK2 to screen for potential inhibitors. nih.govresearchgate.net These studies help in identifying promising candidates for further experimental investigation and in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that govern their biological activity. nih.gov

DFT calculations are employed to understand the electronic properties of these molecules, such as their frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps. tandfonline.com This information provides insights into the reactivity and stability of the compounds and helps in correlating their structural features with their observed biological activities.

Molecular dynamics simulations offer a way to study the dynamic behavior of ligand-receptor complexes over time, providing a more realistic picture of the binding stability and conformational changes that may occur. nih.govnih.gov These simulations can reveal the stability of hydrogen bonds and other interactions, further validating the results obtained from molecular docking. nih.gov The integration of these computational methods allows for a more rational and efficient design of novel this compound derivatives with enhanced and targeted biological activities.

Sustainable Synthesis Approaches and Green Chemistry Principles

In recent years, there has been a significant shift towards the adoption of green chemistry principles in the synthesis of heterocyclic compounds, including pyrazole derivatives. researchgate.netnih.gov These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents and reagents, and utilizing energy-efficient methods. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool in this regard. nih.govresearchgate.netgsconlinepress.com Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govresearchgate.net For instance, a novel approach for the synthesis of pyrazole derivatives from tosylhydrazones of α,β-unsaturated carbonyl compounds has been developed using microwave activation under solvent-free conditions, resulting in high yields and short reaction times. nih.gov

Researchers are also exploring the use of recyclable catalysts and starting materials from renewable sources to further enhance the sustainability of pyrazole synthesis. researchgate.netnih.gov These green synthetic strategies are not only environmentally friendly but also often lead to more efficient and cost-effective processes for the production of this compound and its derivatives.

Table 2: Green Chemistry Approaches in Pyrazole Synthesis This table is interactive. Sort by clicking the column headers.

| Green Chemistry Principle | Application in Pyrazole Synthesis | Benefit | Reference |

|---|---|---|---|

| Alternative Energy Sources | Microwave irradiation | Reduced reaction times, increased yields | nih.govresearchgate.netgsconlinepress.com |

| Use of Safer Solvents | "On water" synthesis | Avoidance of toxic organic solvents, simplified purification | rsc.org |

| Atom Economy | One-pot synthesis | Reduced waste, improved efficiency | nih.gov |

Cross-disciplinary Research Synergies and Potential in Specialized Fields

The versatile chemical nature of this compound and its derivatives has led to their investigation in a wide range of specialized fields, highlighting the potential for cross-disciplinary research synergies.

In agricultural chemistry , this compound serves as a building block for the synthesis of potent herbicides and fungicides. chemimpex.com Its unique structure allows for the development of innovative agrochemical formulations that can effectively protect crops from pathogens and weeds, thereby enhancing agricultural productivity. chemimpex.com

In pharmaceutical development and medicinal chemistry , derivatives of pyrazole carbohydrazide are being explored for a multitude of therapeutic applications. Research has indicated their potential as anti-inflammatory, analgesic, antidiabetic, and anticancer agents. chemimpex.comnih.govnih.govmdpi.com For example, certain pyrazole hydrazone derivatives have shown promising α-glucosidase and α-amylase inhibitory activities, suggesting their potential in the management of diabetes. nih.gov

The field of material science also presents opportunities for the application of this compound. It can be used in the synthesis of advanced polymers with enhanced thermal and mechanical properties. chemimpex.com

Furthermore, in analytical chemistry , it can act as a reagent in various analytical techniques for the detection and quantification of other chemical substances. chemimpex.com In environmental science , its role in bioremediation processes is being studied for its potential to break down pollutants. chemimpex.com The diverse applications of this compound underscore its importance as a versatile platform for innovation across various scientific disciplines.

Q & A

Basic: What are the common synthetic routes for preparing 1,5-dimethyl-1H-pyrazole-3-carbohydrazide derivatives, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via cyclocondensation or hydrazide formation. For example, reacting 1H-pyrazole-3-carboxylic acid chloride with substituted hydrazines (e.g., methylhydrazine) under anhydrous conditions yields carbohydrazide derivatives. Solvent choice (e.g., DMF or ethanol) and temperature (60–80°C) critically affect reaction efficiency. For instance, using dry DMF as a solvent at 60°C for 4 hours achieved a 72% yield of the N,N-dimethylhydrazide derivative .

Key Parameters Table:

| Step | Reagent/Condition | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | Hydrazine derivatives in DMF, 60°C | 65–78 | |

| Acid hydrolysis | 10% NaOH, ethanol, reflux | 85–90 |

Basic: How is structural characterization of this compound validated experimentally?

Methodological Answer:

Multi-modal spectroscopic analysis is essential:

- IR spectroscopy confirms the presence of carbonyl (C=O, ~1650 cm⁻¹) and NH groups (~3300 cm⁻¹).

- ¹H/¹³C NMR identifies methyl groups (δ 2.3–2.5 ppm for CH₃) and pyrazole ring protons (δ 6.1–7.2 ppm).

- Elemental analysis ensures stoichiometric purity (e.g., C: 52.3%, H: 5.8%, N: 24.1% for C₇H₁₀N₄O) .

Single-crystal X-ray diffraction further resolves molecular geometry (e.g., monoclinic P21/n space group, β = 99.8°) .

Basic: What in vitro assays are used to evaluate the antimicrobial activity of this compound?

Methodological Answer:

The disc diffusion method is standard:

- Prepare agar plates inoculated with Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).

- Apply compound-loaded discs (50 µg/disc) and measure inhibition zones after 24–48 hours.

- The N,N-dimethylhydrazide derivative showed a 22 mm zone against S. aureus, outperforming other analogs .

Advanced: How do substituents on the hydrazide moiety influence bioactivity, and how can SAR be systematically studied?

Methodological Answer:

- Substituent effects are tested by synthesizing analogs with varying alkyl/aryl groups (e.g., phenyl, benzoyl). For example, replacing dimethyl groups with bulkier substituents (e.g., diphenyl) reduced antimicrobial activity by 40%, suggesting steric hindrance limits target binding .

- SAR workflow :

- Synthesize a library of analogs.

- Test activity across biological targets.

- Use computational tools (e.g., molecular docking) to correlate substituent size/polarity with binding affinity.

Advanced: How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

Methodological Answer:

- Step 1 : Verify solvent and calibration (e.g., TMS as internal reference).

- Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For example, a downfield shift in NH protons (δ 9.5 ppm) may indicate hydrogen bonding, not impurity .

- Step 3 : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.

Advanced: What computational strategies optimize reaction pathways for synthesizing novel derivatives?

Methodological Answer:

- DFT calculations (e.g., B3LYP/6-31G*) predict transition states and energy barriers for cyclization steps .

- Reaction path screening : Use software like Gaussian or ORCA to simulate solvent effects and identify low-energy pathways. For instance, ethanol solvent stabilizes intermediates by 15 kcal/mol compared to DCM .

Advanced: How are reaction conditions (e.g., temperature, catalyst) optimized for regioselective synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Vary temperature (40–100°C), catalyst loading (0.1–5 mol%), and solvent polarity.

- Case study : Using 1 mol% FeCl₃ in acetonitrile at 80°C increased regioselectivity for the 1,5-dimethyl isomer from 65% to 92% .

Advanced: What methodologies enable selective functionalization of the pyrazole ring without hydrolyzing the hydrazide group?

Methodological Answer:

- Protection/deprotection : Temporarily mask the hydrazide with Boc groups during Friedel-Crafts acylation .

- Mild conditions : Use Lewis acids (e.g., ZnCl₂) at 0°C to minimize side reactions.

Advanced: How is the hydrolytic stability of this compound assessed under physiological conditions?

Methodological Answer:

- pH stability study : Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours.

- HPLC monitoring : Degradation peaks appear at pH < 3 (acidic hydrolysis of hydrazide) but remain stable at pH 7.4 (t₁/₂ > 48 hours) .

Advanced: What mechanistic insights explain the selective inhibition of microbial vs. mammalian enzymes?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.